molecular formula C22H20N2O B5777359 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole

2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole

Cat. No. B5777359
M. Wt: 328.4 g/mol
InChI Key: NOHKVICCEWMVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. The compound has been studied extensively for its potential use in cancer therapy, as it has been found to enhance the efficacy of chemotherapy and radiation therapy.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole involves the inhibition of the enzyme 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole, which is involved in DNA repair. By inhibiting 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole, the compound prevents the repair of DNA damage caused by chemotherapy and radiation therapy, leading to increased cell death and improved treatment efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole are primarily related to its inhibition of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole. The compound has been found to enhance the efficacy of chemotherapy and radiation therapy in various cancer models, leading to increased cell death and improved treatment outcomes. In addition, the compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole for lab experiments is its potent inhibition of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole, which makes it a useful tool for studying DNA repair processes. However, the compound has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.

Future Directions

There are many potential future directions for the study of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole. One area of interest is the development of new cancer therapies that incorporate the compound as a synergistic agent with chemotherapy and radiation therapy. Another area of interest is the investigation of the compound's anti-inflammatory and neuroprotective effects, which may lead to the development of new treatments for inflammatory and neurodegenerative diseases. Additionally, further studies are needed to better understand the compound's mechanism of action and potential side effects, as well as to optimize dosing and administration for maximum therapeutic benefit.

Synthesis Methods

The synthesis of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole involves the condensation of 2-methoxybenzaldehyde and benzylamine, followed by cyclization with o-phenylenediamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to yield the desired product.

Scientific Research Applications

2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole has been extensively studied for its potential use in cancer therapy. It has been found to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage caused by these treatments. The compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.

properties

IUPAC Name

2-benzyl-1-[(2-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-25-21-14-8-5-11-18(21)16-24-20-13-7-6-12-19(20)23-22(24)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHKVICCEWMVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole

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